2-(3,4-Dimethoxyphenyl)-1-(3-((4-ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)ethanone
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-4-24-9-11-25(12-10-24)15-18-19(26)7-6-17(23(18)28)20(27)13-16-5-8-21(29-2)22(14-16)30-3/h5-8,14,26,28H,4,9-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKRCGGLLKGGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC(=C(C=C3)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-1-(3-((4-ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a dimethoxyphenyl group and a piperazine moiety. The molecular formula is , and it has a molecular weight of 398.50 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N2O4 |
| Molecular Weight | 398.50 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. Mechanistically, it appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against several bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound have revealed promising results. It appears to mitigate oxidative stress in neuronal cells, which may be beneficial in conditions such as Alzheimer's disease. The mechanism involves the upregulation of antioxidant enzymes and reduction of inflammatory cytokines.
Case Studies
-
Anticancer Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on MCF-7 (breast cancer) cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 12 µM, highlighting its potential as a chemotherapeutic agent.
-
Antimicrobial Activity :
- In a clinical trial assessing the antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating moderate efficacy.
-
Neuroprotection :
- A study published in Neuroscience Letters examined the neuroprotective effects in an animal model of oxidative stress-induced neurodegeneration. The treatment group showed significantly reduced levels of malondialdehyde (a marker of oxidative stress) compared to controls.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Antioxidant Activity : Scavenging free radicals and enhancing endogenous antioxidant defenses.
- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitution Patterns
Several ethanone derivatives share aromatic substitution patterns similar to the target compound:
- 2-(3,4-Dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)ethanone ([114847-19-7]): Substituents: 3,4-Dimethoxyphenyl and 4-hydroxy-3-methoxyphenyl. Molecular Weight: 302.33 g/mol. Melting Point: 142–144°C. Synthesis: Prepared via reaction of 3,4-dimethoxyphenylacetic acid with guaiacol using ZnCl₂ and POCl₃ .
- 1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone ([201284-76-6]): Substituents: 2,4-Dihydroxyphenyl and 4-ethylphenoxy. Molecular Weight: 272.30 g/mol. Synthesis: Method referenced to [1496], likely involving etherification .
Piperazine-Containing Ethanone Derivatives
Piperazine-modified ethanones exhibit variations in substituent effects:
- 2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone: Substituents: 3,4-Dimethylphenoxy and 4-nitrophenyl-piperazinyl.
- 2-(3,5-Dimethyl-isoxazol-4-yl)-1-[4-(4-fluoro-phenyl)-piperazin-1-yl]-ethanone: Substituents: 3,5-Dimethylisoxazolyl and 4-fluorophenyl-piperazinyl. Key Feature: Fluorine substitution improves metabolic stability, whereas the isoxazole ring may influence steric interactions .
Heterocyclic-Functionalized Ethanones
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone: Substituents: Triazole-thioether and sulfonylphenyl groups. Synthesis: Utilizes sodium ethoxide and α-halogenated ketones . Key Difference: The triazole and sulfonyl groups enhance polarity and hydrogen-bonding capacity, differing from the hydroxyl-rich target compound.
Table 1. Comparative Analysis of Ethanone Derivatives
*Note: The target compound’s properties are inferred based on structural analogs.
- Synthetic Complexity : The target compound’s dihydroxy and ethylpiperazinylmethyl groups likely necessitate advanced synthetic strategies, such as orthogonal protecting groups for hydroxyls and alkylation for piperazine incorporation.
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step reactions, including condensation of substituted phenyl precursors with piperazine derivatives. Key steps include:
- Step 1 : Formation of the dihydroxyphenyl ethanone core via Claisen-Schmidt condensation under acidic conditions (e.g., thionyl chloride in ethanol) .
- Step 2 : Introduction of the 4-ethylpiperazine moiety via nucleophilic substitution or reductive amination, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve ≥95% purity. Monitor purity via HPLC with UV detection (λ = 254 nm) .
Q. How can researchers validate the structural integrity of the synthesized compound?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and piperazine methylene signals (δ ~2.5–3.5 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
- X-ray Crystallography : Resolve stereochemistry of the ethanone and piperazine substituents in single crystals grown from DMSO/ethanol mixtures .
Q. What analytical methods are recommended for assessing purity and stability?
- HPLC-DAD : Use a C18 column (acetonitrile/0.1% formic acid) to detect impurities (<0.1%) and monitor hydrolytic degradation under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition onset >200°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets?
- Target Selection : Prioritize receptors with known affinity for dimethoxy and piperazine motifs (e.g., serotonin or dopamine receptors) .
- Analog Synthesis : Modify substituents systematically (e.g., replace ethylpiperazine with morpholine, vary methoxy positions) and compare binding affinities via radioligand assays .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Q. What experimental strategies address contradictions in reported biological activities?
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .
- Mechanistic Profiling : Employ orthogonal assays (e.g., calcium flux for GPCRs, β-arrestin recruitment) to confirm target engagement .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify consensus activity thresholds .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- In Silico ADMET Prediction : Use tools like SwissADME to assess logP (target: 2–3), aqueous solubility (>50 µM), and CYP450 inhibition risks .
- Molecular Dynamics Simulations : Model binding to human serum albumin (HSA) to predict plasma half-life .
- Docking Studies : Map interactions with P-glycoprotein to mitigate efflux-related bioavailability issues .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., piperazine alkylation) to improve safety and yield .
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener and scalable extraction .
- Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical intermediates .
Methodological Considerations for Data Interpretation
Q. How to resolve discrepancies in SAR data between in vitro and in vivo models?
- Pharmacokinetic Bridging : Measure plasma/tissue concentrations via LC-MS/MS to correlate in vitro IC₅₀ with effective doses in animal models .
- Metabolite Profiling : Identify active metabolites (e.g., demethylated derivatives) that contribute to in vivo efficacy .
Q. What statistical approaches are robust for analyzing dose-response curves with high variability?
- Four-Parameter Logistic (4PL) Model : Fit data using nonlinear regression (R² > 0.95) and report EC₅₀ with 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates without biasing the dataset .
Safety and Regulatory Compliance
Q. What safety protocols are critical for handling this compound?
- PPE : Use nitrile gloves, lab coats, and chemical splash goggles.
- Ventilation : Perform reactions in fume hoods to avoid inhalation of fine powders .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
